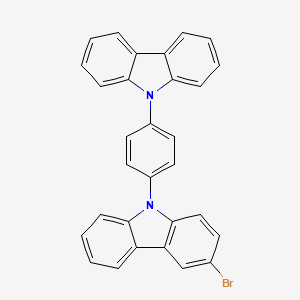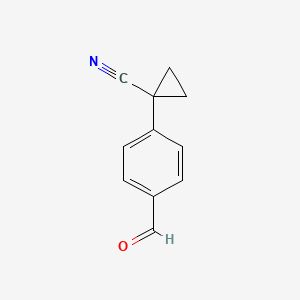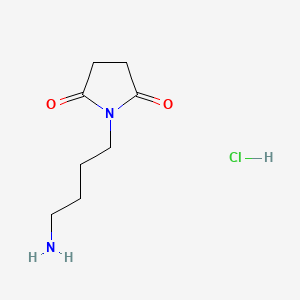
4-Bromo-7-fluoro-5-methyl-1H-indole
概要
説明
4-Bromo-7-fluoro-5-methyl-1H-indole is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found to be key intermediates for the preparation of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a fluorine atom (F), a methyl group (CH3), and an indole group (C8H5N). The average mass of the molecule is 228.061 Da, and the monoisotopic mass is 226.974579 Da .科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
Heterocycles derived from bromoindole carbohydrazides, including modifications similar to 4-Bromo-7-fluoro-5-methyl-1H-indole, have been synthesized and studied for their antimicrobial and anti-inflammatory activities. These compounds have shown promising results in inhibiting the growth of various bacterial strains and reducing inflammation, indicating potential applications in the development of new therapeutic agents (Narayana et al., 2009).
Antiproliferative Activities
Indole derivatives have been investigated for their antiproliferative activities against cancer cell lines. Research indicates that certain indole-based compounds can exhibit moderate to good antiproliferative activity, suggesting their potential use in cancer therapy (Narayana et al., 2009).
Photophysical Studies
The photophysical properties of fluorescent indole derivatives obtained from brominated dehydroamino acids have been explored. These studies shed light on the fluorescence quantum yields of these compounds and their potential as fluorescent probes for biological and chemical analyses (Pereira et al., 2010).
Retinoic Acid Metabolism Inhibition
Indole derivatives substituted with azolylmethyl or α-azolylbenzyl chains have shown inhibitory activity against retinoic acid metabolism, a mechanism that can be exploited in the design of new drugs for treating disorders related to retinoic acid dysregulation (Le Borgne et al., 2003).
Catalytic Activity and Biological Evaluation
Nickel ferrite nanoparticles have catalyzed the synthesis of oxazol-5(4H)-one derivatives of fluoroindole, showcasing their antimicrobial and antioxidant activities. This research highlights the potential of indole derivatives in the development of new antimicrobial agents (Rao et al., 2019).
Safety and Hazards
Safety data for 4-Bromo-7-fluoro-5-methyl-1H-indole suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
4-Bromo-7-fluoro-5-methyl-1H-indole is a halogenated indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
4-Bromo-7-fluoro-5-methyl-1H-indole plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes within cells.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can modulate cell signaling pathways by interacting with specific receptors and enzymes . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific receptors and enzymes, leading to changes in their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects . Studies have shown that indole derivatives can have threshold effects, where a certain dosage is required to achieve a significant biological response . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . Studies have shown that indole derivatives can be transported across cell membranes via active and passive transport mechanisms . The distribution of this compound within different cellular compartments can influence its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, mitochondria, and other organelles, where they can exert their biological effects . The precise localization of this compound can determine its impact on cellular processes and functions.
特性
IUPAC Name |
4-bromo-7-fluoro-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-7(11)9-6(8(5)10)2-3-12-9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNMGFNXEUPRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1Br)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)


![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)


![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)






![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
